molecular formula C11H16O4 B13809053 3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester

3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester

Cat. No.: B13809053
M. Wt: 212.24 g/mol
InChI Key: HNTGAUJHBZUCRH-UHFFFAOYSA-N
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Description

3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C10H16O4 It is a derivative of cyclopropane and is known for its unique structural features, which include a cyclopropane ring substituted with a 2-methyl-1-propenyl group and two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methyl-1-propenyl magnesium bromide with dimethyl 1,2-cyclopropanedicarboxylate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF), and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing the active cyclopropane derivative, which can then interact with biological molecules. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Chrysanthemic acid: A related compound with similar structural features but different functional groups.

    Phenothrin: Another cyclopropane derivative used as an insecticide.

    Jasmolin I: A compound with a similar cyclopropane core but different substituents.

Uniqueness

3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester is unique due to its specific combination of a cyclopropane ring with ester groups and a 2-methyl-1-propenyl substituent

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

dimethyl 3-(2-methylprop-1-enyl)cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C11H16O4/c1-6(2)5-7-8(10(12)14-3)9(7)11(13)15-4/h5,7-9H,1-4H3

InChI Key

HNTGAUJHBZUCRH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1C(=O)OC)C(=O)OC)C

Origin of Product

United States

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